molecular formula C17H20O3 B4984322 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene

1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene

Cat. No. B4984322
M. Wt: 272.34 g/mol
InChI Key: JMDHHIMPIQZOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to understand the mechanism of action of beta-2 adrenergic receptors and their physiological effects.

Mechanism of Action

1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist. It works by blocking the beta-2 adrenergic receptor, which is a G protein-coupled receptor. When the beta-2 adrenergic receptor is activated by a ligand such as adrenaline or noradrenaline, it triggers a cascade of intracellular signaling events that ultimately lead to the relaxation of smooth muscle. By blocking the beta-2 adrenergic receptor, 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 inhibits the relaxation of smooth muscle.
Biochemical and Physiological Effects:
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has several biochemical and physiological effects. It inhibits the relaxation of smooth muscle, which can lead to bronchoconstriction in the lungs. It also inhibits the release of insulin from the pancreas, which can lead to hyperglycemia. Additionally, it can cause an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a selective beta-2 adrenergic receptor antagonist, which means that it only targets the beta-2 adrenergic receptor and does not affect other receptors. It is also highly potent, which means that it can be used at low concentrations. However, 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, it has a short half-life, which means that it needs to be administered frequently.

Future Directions

There are several future directions for the use of 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 in scientific research. One direction is to study the role of beta-2 adrenergic receptors in other diseases such as diabetes and obesity. Another direction is to develop more potent and selective beta-2 adrenergic receptor antagonists that can be used in clinical settings. Additionally, there is a need to develop better methods for administering 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 in lab experiments.

Synthesis Methods

1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. The second step involves the reaction of 2-(2-methylphenoxy)propanol with 3-bromopropyl ether to form 2-[3-(2-methylphenoxy)propoxy]propanol. The final step involves the reaction of 2-[3-(2-methylphenoxy)propoxy]propanol with 1-methoxy-2-nitrobenzene in the presence of a palladium catalyst to form 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551.

Scientific Research Applications

1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to study the beta-2 adrenergic receptor. It is used to understand the mechanism of action of beta-2 adrenergic receptors and their physiological effects. It is also used to study the role of beta-2 adrenergic receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.

properties

IUPAC Name

1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-14-8-3-4-9-15(14)19-12-7-13-20-17-11-6-5-10-16(17)18-2/h3-6,8-11H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDHHIMPIQZOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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